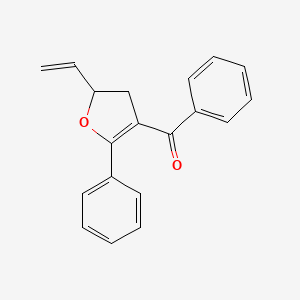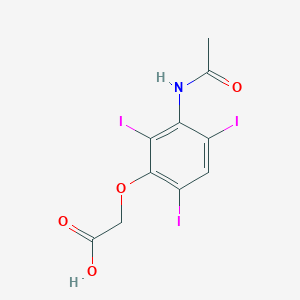
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid is an organic compound characterized by the presence of three iodine atoms, an acetamido group, and a phenoxyacetic acid moiety. This compound is notable for its high iodine content, which makes it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetamido-2,4,6-triiodophenoxy)acetic acid typically involves the iodination of a phenoxyacetic acid derivative followed by the introduction of an acetamido group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The acetamido group is then introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and acetylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include deiodinated derivatives, substituted phenoxyacetic acids, and oxidized carboxylic acids.
科学的研究の応用
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: Employed in radiolabeling studies due to its high iodine content.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent in radiographic procedures.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Acetamido-2,4,6-triiodophenoxy)acetic acid involves its interaction with molecular targets through its iodine atoms and acetamido group. The iodine atoms can participate in halogen bonding, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity for various targets.
類似化合物との比較
Similar Compounds
- 3-Acetamido-2,4,6-triiodobenzoic acid
- 3-Acetamido-2,4,6-triiodophenol
- 3-Acetamido-2,4,6-triiodophenylacetic acid
Uniqueness
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid is unique due to its specific structural features, including the phenoxyacetic acid moiety, which distinguishes it from other iodinated compounds. This structural uniqueness contributes to its distinct chemical reactivity and applications.
特性
CAS番号 |
61052-33-3 |
|---|---|
分子式 |
C10H8I3NO4 |
分子量 |
586.89 g/mol |
IUPAC名 |
2-(3-acetamido-2,4,6-triiodophenoxy)acetic acid |
InChI |
InChI=1S/C10H8I3NO4/c1-4(15)14-9-5(11)2-6(12)10(8(9)13)18-3-7(16)17/h2H,3H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
IJQNCMOVPZPIHZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C(=C(C=C1I)I)OCC(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



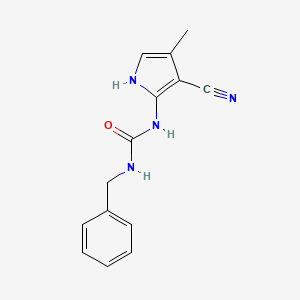
![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)
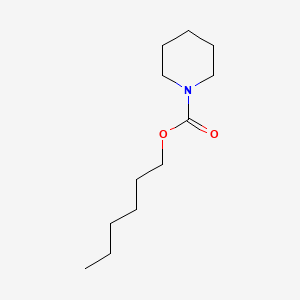

![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)
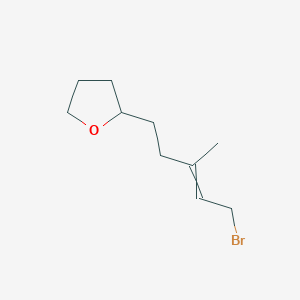
![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)

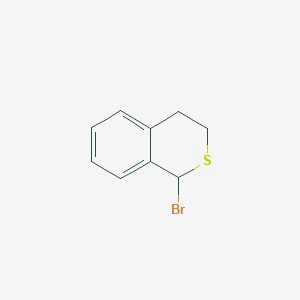
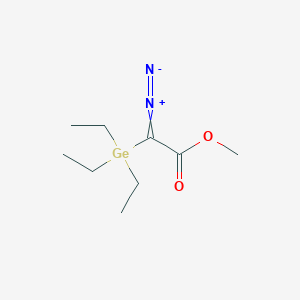

![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
